molecular formula C13H10O4S B8529062 5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde CAS No. 215023-68-0

5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde

Cat. No. B8529062
CAS RN: 215023-68-0
M. Wt: 262.28 g/mol
InChI Key: GPEWMCDNTBZTON-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C13H10O4S and its molecular weight is 262.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

215023-68-0

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H10O4S/c14-6-9-5-8(1-2-10(9)15)13-12-11(7-18-13)16-3-4-17-12/h1-2,5-7,15H,3-4H2

InChI Key

GPEWMCDNTBZTON-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC(=C(C=C3)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis of this compound is depicted schematically in FIG. 13. A 50 mL schlenk flask was charged with 5-bromosalicylaldehyde (2.408 g, 11.98 mmol) and Cl2Pd(PPh3)2 (0.420 g, 0.599 mmol, 0.05 equiv). To this was added 2-tributylstannyl-3,4-ethylenedioxythiophene (8.784 g, 20.37 mmol, 1.7 equiv) in 25 mL of DMF. The reaction mixture was heated to 80° C. for 18 h, over which time the reaction color changed from light yellow to dark red. The solvent was removed under vacuum and the resulting oil was dissolved in 350 mL of EtOAc and washed with dil. NH4Cl (6×100 mL). The organic layer was filtered through a pad of silica and the solvent was removed to yield a thermally- and light-sensitive yellow-green solid (0.846 g, 3.23 mmol, 27%), mp 132° C., dec. 1H NMR (CDCl3) δ10.98 (s, 1H), 9.94 (s, 1H) 7.92 (d, 1H, J=2.3 Hz), 7.84 (dd, 1H, J=2.4 and 8.7 Hz), 7.00 (d, 1H, J=8.7 Hz), 6.29 (s, 1H), 4.34-4.25 (m, 4H). MS m/z 262 (M+). HRMS (FAB) found m/z 263.0378 (M+H+); calcd for C13H11O4S m/z 263.0378 (M+H+).
Quantity
2.408 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
8.784 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
27%

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